Cyclophosphamide-d4

説明

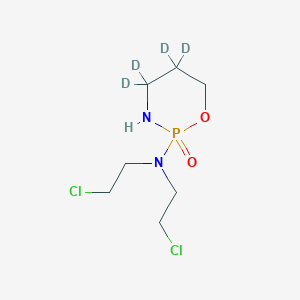

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, an alkylating agent widely used in chemotherapy. The deuterium atoms replace hydrogen atoms in the cyclophosphamide molecule, which can help in tracing the compound in metabolic studies and enhance its stability. Cyclophosphamide itself is a prodrug that requires metabolic activation to exert its therapeutic effects, primarily used to treat various types of cancer and autoimmune diseases .

Structure

3D Structure

特性

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-CTVJKLEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975130 | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59720-10-4 | |

| Record name | 4,4-6,6-D4-Cyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclophosphamide-d4 involves the incorporation of deuterium atoms into the cyclophosphamide molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

Direct Synthesis: Cyclophosphamide can be synthesized using deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart but requires the use of deuterated starting materials. The process typically involves:

Deuterated Reagents: Using deuterated chloroethylamine and deuterated phosphoramide as starting materials.

Catalysts and Solvents: Employing catalysts and solvents that facilitate the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions: Cyclophosphamide-d4 undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of 4-hydroxythis compound.

Reduction: Involves the reduction of the oxazaphosphorine ring.

Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.

Common Reagents and Conditions:

Oxidation: Typically involves cytochrome P450 enzymes and oxygen.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Nucleophiles like thiols or amines can be used under mild conditions.

Major Products Formed:

4-Hydroxythis compound: Formed through oxidation.

Phosphoramide Mustard-d4: A major active metabolite responsible for the therapeutic effects.

Acrolein-d4: A byproduct formed during the metabolic activation.

科学的研究の応用

Quantification in Biological Samples

CP-d4 is crucial in the development of sensitive analytical methods for quantifying CP and 4-OHCP in biological matrices such as plasma and dried blood spots (DBS). Recent studies have employed ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods utilizing CP-d4 as an internal standard to enhance accuracy and precision in measurements.

| Study | Method | Sample Type | LLOQ (ng/mL) | Calibration Range (ng/mL) |

|---|---|---|---|---|

| UPLC-MS/MS | DBS | 10 | 10–40,000 | |

| UPLC-MS/MS | Plasma | 5 | 5–60,000 |

The studies demonstrated that using CP-d4 allows for reliable quantification of CP and its metabolites, which is essential for therapeutic drug monitoring (TDM) and optimizing treatment regimens for cancer patients .

Method Validation

The validation of UPLC-MS/MS methods incorporating CP-d4 has been rigorously conducted following FDA guidelines, ensuring that these methods meet the required standards for sensitivity, specificity, and reproducibility. For instance, a method validated for analyzing CP and 4-OHCP using volumetric absorptive microsampling (VAMS) showed improved performance compared to traditional DBS methods .

Pharmacokinetic Studies

CP-d4 plays a significant role in pharmacokinetic studies aimed at understanding the metabolism of cyclophosphamide. By providing a reliable internal standard, researchers can accurately measure the concentration of CP and its metabolites over time, helping to assess patient responses to treatment.

- Case Study : A study involving cancer patients analyzed plasma levels of 4-OHCP to monitor therapeutic responses. The incorporation of CP-d4 allowed for precise quantification, leading to better-informed dosage adjustments based on individual metabolic profiles .

Impact on Treatment Outcomes

The accurate measurement of CP and its metabolites using CP-d4 can lead to improved treatment outcomes by ensuring that patients receive optimal dosing based on their metabolic responses. This personalized approach can reduce adverse effects and enhance therapeutic efficacy.

Drug Development

In drug development, CP-d4 is utilized as a reference compound in the evaluation of new formulations or delivery systems for cyclophosphamide. Its stable isotope nature allows researchers to track drug distribution and metabolism more effectively during clinical trials.

Biomarker Discovery

The use of CP-d4 in research extends to biomarker discovery related to cancer treatment efficacy. By analyzing the metabolites of cyclophosphamide in conjunction with patient outcomes, researchers can identify potential biomarkers that predict treatment responses or toxicity .

作用機序

Cyclophosphamide-d4 exerts its effects through a series of metabolic transformations:

Activation: Metabolized by cytochrome P450 enzymes to form 4-hydroxythis compound.

DNA Alkylation: The active metabolite, phosphoramide mustard-d4, forms cross-links with DNA, inhibiting cell division and leading to cell death.

Apoptosis: The DNA damage triggers apoptosis, a programmed cell death mechanism

類似化合物との比較

Cyclophosphamide-d4 is compared with other similar compounds such as:

Ifosfamide: Another alkylating agent with a similar mechanism of action but different metabolic pathways.

Trofosfamide: A prodrug that also requires metabolic activation but has a different toxicity profile.

Chlorambucil: An alkylating agent with a simpler structure and different clinical applications.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and clinical settings .

生物活性

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide (CP), an important chemotherapeutic agent primarily used in the treatment of various cancers, including lymphomas and breast cancer. The biological activity of this compound is closely related to its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), which plays a crucial role in its therapeutic efficacy. This article provides an overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications, supported by relevant data tables and research findings.

Cyclophosphamide is a prodrug that undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, particularly CYP2B6, CYP3A4, and CYP2C9. The conversion to 4-OHCP is essential for its cytotoxic effects, as this metabolite forms reactive intermediates that can alkylate DNA, leading to cross-linking and ultimately inducing apoptosis in rapidly dividing cells such as cancer cells .

Key Mechanisms:

- DNA Cross-Linking : 4-OHCP forms covalent bonds with DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound activates mitochondrial pathways that lead to programmed cell death independently of death receptor activation .

- Reactive Oxygen Species (ROS) Production : this compound increases ROS levels, contributing to cellular damage and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of non-deuterated cyclophosphamide due to the incorporation of deuterium. This modification can influence the drug's metabolic stability and clearance rates.

Comparative Data Table: Pharmacokinetic Parameters

| Parameter | Cyclophosphamide (CP) | This compound (CP-d4) |

|---|---|---|

| Bioavailability | 70-100% | Potentially increased |

| Half-life | 3-12 hours | Extended due to deuteration |

| Metabolic Clearance | Variable | Reduced variability |

| Active Metabolite Formation | 4-hydroxycyclophosphamide (4-OHCP) | Enhanced stability |

Clinical Studies and Findings

Recent studies have investigated the effects of this compound in clinical settings. One notable study focused on its use in breast cancer patients, where a validated UPLC-MS/MS method was developed to quantify both cyclophosphamide and 4-OHCP levels in dried blood spots. This method utilized 4-OHCP-d4 as an internal standard for improved accuracy .

Case Study: Breast Cancer Patients

- Objective : To assess the bioactivation rates of cyclophosphamide in breast cancer patients using dried blood spots.

- Findings : The study demonstrated significant variability in the conversion rates from CP to 4-OHCP among patients, correlating with therapeutic outcomes. Patients with higher levels of 4-OHCP showed better responses to treatment .

Toxicity and Side Effects

While cyclophosphamide is effective against cancer, it is also associated with several side effects due to its cytotoxic nature. Common adverse effects include myelosuppression, nausea, vomiting, and bladder toxicity due to acrolein production during metabolism.

Summary Table: Common Side Effects

| Side Effect | Mechanism |

|---|---|

| Myelosuppression | Direct toxicity to bone marrow |

| Nausea/Vomiting | Stimulation of the chemoreceptor trigger zone |

| Bladder Toxicity | Acrolein-induced irritation |

Q & A

Q. How does the deuterium substitution in Cyclophosphamide-d4 influence its metabolic stability compared to the non-deuterated form?

this compound’s deuterium atoms are strategically placed at positions prone to metabolic oxidation, slowing hepatic activation via cytochrome P450 enzymes. This isotopic substitution reduces first-pass metabolism, extending its half-life in pharmacokinetic studies. Researchers should compare metabolic profiles using in vitro microsomal assays (e.g., human liver microsomes) and track deuterium retention via LC-MS/MS with MRM transitions optimized for isotopic differentiation .

Q. What validated protocols exist for synthesizing this compound with isotopic purity ≥98%?

Synthesis requires deuterated precursors (e.g., deuterium oxide or deuterated phosphoramidite derivatives) under anhydrous conditions. Key steps include:

- Purification via reverse-phase HPLC with deuterated solvents.

- Isotopic purity verification using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions.

- Stability testing under controlled humidity and temperature to prevent proton-deuterium exchange .

Q. Which analytical techniques are recommended for detecting this compound in biological matrices?

- Extraction : Use hydrophilic-lipophilic balance (HLB) solid-phase extraction cartridges for plasma/urine samples, which achieve >85% recovery rates compared to mixed-mode cation exchange (MCX) cartridges optimized for other chemotherapeutics .

- Quantification : Employ LC-MS/MS with deuterium-specific MRM transitions (e.g., m/z 261→140 for this compound vs. 257→140 for non-deuterated form). Include isotopically labeled internal standards (e.g., Irinotecan-d10) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported apoptotic thresholds of this compound across T cell models?

Discrepancies often arise from variations in:

- Cell type : Primary T cells vs. immortalized lines (e.g., Jurkat) differ in baseline ROS levels and mitochondrial membrane potential.

- Experimental design : Standardize ROS measurement protocols (e.g., flow cytometry with MitoSOX Red) and apoptosis markers (Annexin V/PI vs. caspase-3 activation).

- Dose calibration : Use nonlinear regression models to account for cell density-dependent metabolic activation .

Q. What statistical approaches optimize dose-response analysis for this compound in autoimmune disease models?

- Non-parametric methods : Use Spearman’s rank correlation for non-linear dose-response curves in heterogeneous tissues.

- Mixed-effects models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies.

- Benchmarking : Compare IC50 values against non-deuterated Cyclophosphamide using ANOVA with post-hoc Tukey tests .

Q. How should researchers design studies to evaluate therapeutic efficacy and ROS-mediated toxicity thresholds simultaneously?

- Dual-endpoint assays : Combine tumor volume measurements (via caliper or bioluminescence) with oxidative stress biomarkers (e.g., 8-OHdG for DNA damage, glutathione depletion assays).

- Temporal sampling : Collect serial biopsies to correlate intratumoral this compound concentrations with ROS levels over time.

- Ethical controls : Include N-acetylcysteine (NAC) co-treatment arms to validate ROS-specific toxicity mechanisms .

Q. What experimental controls are critical when comparing genotoxic profiles of this compound metabolites?

- Negative controls : Use deuterium-free Cyclophosphamide to isolate isotope effects.

- Positive controls : Include known DNA crosslinkers (e.g., cisplatin) to benchmark comet assay results.

- Metabolite trapping : Incubate with hepatic S9 fractions to simulate in vivo metabolic activation and quantify acrolein-d4 adducts via immunoblotting .

Methodological Considerations

- Data validation : Replicate findings across ≥3 independent experiments with blinded sample analysis to minimize bias .

- Instrument calibration : Regularly validate MS/MS sensitivity using NIST-traceable reference standards to ensure deuterium-specific detection .

- Ethical compliance : Adhere to institutional guidelines for isotopic compound disposal and animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。